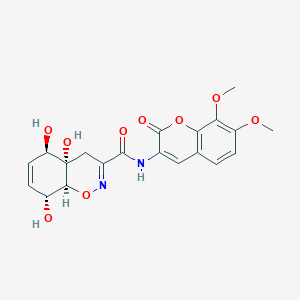

Trichodermamide A

説明

Structure

3D Structure

特性

分子式 |

C20H20N2O9 |

|---|---|

分子量 |

432.4 g/mol |

IUPAC名 |

(4aS,5R,8R,8aS)-N-(7,8-dimethoxy-2-oxochromen-3-yl)-4a,5,8-trihydroxy-4,5,8,8a-tetrahydro-1,2-benzoxazine-3-carboxamide |

InChI |

InChI=1S/C20H20N2O9/c1-28-13-5-3-9-7-10(19(26)30-15(9)16(13)29-2)21-18(25)11-8-20(27)14(24)6-4-12(23)17(20)31-22-11/h3-7,12,14,17,23-24,27H,8H2,1-2H3,(H,21,25)/t12-,14-,17+,20+/m1/s1 |

InChIキー |

ZQOKLOPATOTAEE-OVCSSCHWSA-N |

異性体SMILES |

COC1=C(C2=C(C=C1)C=C(C(=O)O2)NC(=O)C3=NO[C@H]4[C@@H](C=C[C@H]([C@]4(C3)O)O)O)OC |

正規SMILES |

COC1=C(C2=C(C=C1)C=C(C(=O)O2)NC(=O)C3=NOC4C(C=CC(C4(C3)O)O)O)OC |

同義語 |

trichodermamide A |

製品の起源 |

United States |

Isolation and Biosource Studies of Trichodermamide a

Fungal Strains and Culturing Conditions for Trichodermamide A Production

The production of this compound has been documented in several fungal species. The following subsections detail some of the key fungal sources and the conditions used for their cultivation to yield this compound.

Trichoderma virens

Trichoderma virens, a fungus found in both terrestrial and marine environments, is a notable producer of this compound. acs.orgxenobe.org Strains of this fungus have been isolated from various marine samples, including the surface of the green alga Halimeda and the tissues of the ascidian Didemnum molle collected in Papua New Guinea. acs.org The adaptability of cosmopolitan species like T. virens to marine environments, where they must maintain a negative intracellular osmotic potential to survive in seawater, is a subject of ongoing research. acs.org

For the production of this compound, Trichoderma species have been cultured in laboratory settings. For instance, Trichoderma harzianum, isolated from urban soil samples, was grown in flasks at room temperature for two weeks to facilitate large-scale cultivation for the isolation of bioactive compounds. e-nps.or.kr

Penicillium janthinellum

Penicillium janthinellum is another significant fungal source of this compound. A mangrove-derived endophytic strain, HDN13-309, was found to produce this compound alongside other analogues. rsc.orgresearchgate.net Another strain, MPT-25, isolated from the stems of Taxus wallichiana var. chinensis, has also been identified as a producer of diverse metabolites. acs.org Research has also documented the isolation of a compound initially named penicillazine from a marine-derived Penicillium sp., which was later suggested to be identical to this compound. acs.orgtandfonline.com

Other Relevant Marine-Derived Fungi

Beyond Trichoderma and Penicillium, other marine-derived fungi have been shown to produce this compound.

Spicaria elegans : A marine-derived fungus identified as Spicaria elegans was found to produce this compound. koreascience.krnih.gov This fungus was isolated from sediment samples collected from China's Jiaozhou Bay. koreascience.kr The production was achieved by growing the fungus under static conditions at 24°C for 25 days in a liquid medium containing glucose, peptone, and malt (B15192052) extract. koreascience.kr

Trichoderma lixii : This marine-derived fungus has also been identified as a source of this compound. mdpi.com Investigation into its chemical constituents led to the isolation of this compound along with several other compounds. mdpi.com

The following table summarizes the fungal sources and their origins for the production of this compound.

| Fungal Species | Strain ID | Source of Isolation | Reference |

| Trichoderma virens | CNL910 | Ascidian Didemnum molle (Papua New Guinea) | acs.org |

| Trichoderma virens | CNK266 | Green alga Halimeda sp. | acs.org |

| Trichoderma harzianum | DS5-1 | Urban soil | e-nps.or.kr |

| Penicillium janthinellum | HDN13-309 | Mangrove | rsc.orgresearchgate.net |

| Penicillium janthinellum | MPT-25 | Stems of Taxus wallichiana var. chinensis | acs.org |

| Spicaria elegans | N/A | Marine sediment (Jiaozhou Bay, China) | koreascience.kr |

| Trichoderma lixii | N/A | Marine-derived | mdpi.com |

Extraction and Purification Methodologies for this compound

The isolation of this compound from fungal cultures involves a multi-step process of extraction and purification. The specific methods can vary depending on the fungal strain and the scale of production.

A common initial step is the extraction of the fermented broth and/or mycelia using organic solvents. For the culture of Spicaria elegans, the whole fermented broth was filtered to separate the supernatant and mycelia. koreascience.kr The supernatant was concentrated and then extracted with ethyl acetate (B1210297). The mycelia were extracted with acetone (B3395972), which was then concentrated and subsequently extracted with ethyl acetate. The resulting ethyl acetate extracts were combined and concentrated to yield a crude extract. koreascience.kr In another approach with Trichoderma lixii, the fungal material was sonicated with acetone and a mixed solvent system of acetone, methanol (B129727), and ethyl acetate. The resulting crude extract was then partitioned between ethyl acetate and water. mdpi.com

Following extraction, the crude extract is subjected to various chromatographic techniques for purification. Bioassay-guided fractionation is often employed to track the active compound through the purification process.

For the extract from Spicaria elegans, the crude material was first separated by silica (B1680970) gel column chromatography using a petroleum ether:acetone gradient. koreascience.kr A bioactive fraction was further purified by another silica gel column with an isocratic elution of chloroform:methanol. koreascience.kr The final purification of this compound was achieved by recrystallization from acetone. koreascience.kr

In the case of Trichoderma lixii, the bioactive ethyl acetate extract was partitioned with n-hexane and methanol. The methanol extract was then subjected to reversed-phase medium-pressure liquid chromatography (RP-MPLC) and normal-phase silica gel column chromatography to yield the purified compounds. mdpi.com For Trichoderma harzianum, a semi-preparative High-Performance Liquid Chromatography (HPLC) system with a C18 column and an isocratic mobile phase of acetonitrile (B52724) and water was used for the final purification step. e-nps.or.kr

The following table outlines a typical extraction and purification process for this compound.

| Step | Procedure | Solvents/Materials | Outcome | Reference |

| 1. Fermentation | Static culture of the fungal strain. | Liquid medium (e.g., glucose, peptone, malt extract) | Fungal broth and mycelia containing this compound | koreascience.kr |

| 2. Extraction | The fermented broth and mycelia are extracted with organic solvents. | Ethyl acetate, acetone | Crude extract | koreascience.kr |

| 3. Initial Fractionation | The crude extract is subjected to column chromatography. | Silica gel, petroleum ether, acetone | Semi-purified fractions | koreascience.kr |

| 4. Further Purification | Bioactive fractions are further purified using additional chromatographic steps. | Silica gel, chloroform, methanol, RP-MPLC | More refined fractions | koreascience.krmdpi.com |

| 5. Final Isolation | The target compound is isolated in its pure form. | Recrystallization (acetone), semi-preparative HPLC | Pure this compound | e-nps.or.krkoreascience.kr |

Biosynthetic Pathway Elucidation of Trichodermamide a

Identification of Biosynthetic Gene Clusters (BGCs)

The genes responsible for the production of specialized metabolites like Trichodermamide A are typically found organized together in biosynthetic gene clusters (BGCs) on the fungal chromosome. tandfonline.com This clustering facilitates the coordinated expression of all the enzymes required for the multi-step synthesis of the final product.

The biosynthetic gene cluster responsible for producing prethis compound, the direct precursor to this compound, has been identified in the fungus Trichoderma hypoxylon. researchgate.netrsc.org This cluster, named the tda cluster, contains 22 biosynthetic genes. tandfonline.com Through genome mining and targeted gene deletion experiments, researchers have been able to assign functions to many of these genes, confirming their role in the intricate assembly of the this compound scaffold. researchgate.netrsc.orgnih.gov The entire biosynthetic pathway can be broadly categorized into five major stages: α,β'-disulfide formation, construction of the 1,2-oxazine moiety, modification of the phenyl ring, oxidation of the cyclohexadiene and subsequent furan (B31954) opening, and spontaneous desulfurization. tandfonline.com

Enzymatic Transformations in this compound Biosynthesis

The construction of the complex this compound molecule from simple precursors is accomplished by a suite of specialized "tailoring" enzymes encoded within the tda cluster. These enzymes, including P450 monooxygenases, methyltransferases, and reductases, perform specific chemical modifications at various stages of the pathway. researchgate.netresearchgate.net

Cytochrome P450 monooxygenases (P450s) are a versatile class of enzymes that catalyze a wide array of oxidative reactions, playing a crucial role in the biosynthesis of many natural products. researchgate.netresearchgate.netmdpi.com In the this compound pathway, four P450s are essential for key structural modifications. researchgate.netresearchgate.net

TdaB and TdaQ: These two P450 enzymes are responsible for the formation of the characteristic 1,2-oxazine ring, a key heterocyclic feature of the this compound core structure. researchgate.netresearchgate.netresearchgate.net

TdaI: This P450 enzyme performs a hydroxylation reaction at the C7' position of an intermediate molecule. researchgate.netresearchgate.netresearchgate.net

TdaG: TdaG is a crucial P450 monooxygenase that catalyzes the C4, C5-epoxidation of the cyclohexadiene ring. tandfonline.comresearchgate.netresearchgate.net This epoxidation is a critical step in the later stages of the biosynthetic pathway. Deletion of the tdaG gene results in the accumulation of derivatives that lack this modification, highlighting its specific function. tandfonline.com

Methyltransferases are enzymes that catalyze the transfer of a methyl group from a donor molecule to an acceptor, a common tailoring reaction in secondary metabolism. nih.gov The tda cluster encodes two methyltransferases, TdaH and TdaO, that add methyl groups to specific positions on the molecule. researchgate.netresearchgate.net

TdaH: This enzyme is responsible for the C6'-O-methylation on the phenyl ring of the growing molecule. tandfonline.comresearchgate.netresearchgate.net Gene deletion studies have shown that the absence of tdaH eliminates this specific methylation, leading to the production of different shunt products. tandfonline.com

TdaO: TdaO catalyzes the O-methylation at the C7' position, following the hydroxylation by TdaI. researchgate.netresearchgate.netresearchgate.net

Reductases are enzymes that catalyze reduction reactions. In the this compound pathway, the reductase TdaD plays a key role in the final stages of modification. tandfonline.comresearchgate.net

TdaD: This reductase is responsible for catalyzing the opening of a furan ring that is formed after the epoxidation step by TdaG and a spontaneous hydration. tandfonline.comresearchgate.net The action of TdaD leads to an intermediate that then undergoes a rapid, spontaneous desulfurization to form the final product. tandfonline.com

Involvement of Methyltransferases (e.g., TdaH, TdaO)

Mechanisms of Structural Diversification within the Biosynthetic Pathway

The elucidation of the this compound biosynthetic pathway has revealed a remarkable degree of "catalytic promiscuity" among its enzymes, which is a key mechanism for generating structural diversity. researchgate.netnih.gov This means that some enzymes can accept and process a range of different, but structurally related, substrates.

Gene deletion experiments have been instrumental in uncovering this hidden diversity. For instance, the deletion of a single tailoring enzyme gene does not always halt production entirely but often leads to the accumulation of a variety of novel shunt products and intermediates that are not seen in the wild-type strain. tandfonline.comresearchgate.net The deletion of tdaG, for example, led to the identification of eight different ETP derivatives. tandfonline.com Similarly, knocking out the tdaH gene resulted in at least three new shunt products. tandfonline.com In total, the systematic deletion of genes in the tda cluster has led to the identification of 25 novel ETPs, 20 of which are shunt products. researchgate.netresearchgate.net

This enzymatic flexibility, particularly noted for TdaG and TdaD which can act on various substrates at different points in the pathway, demonstrates how a single biosynthetic pathway can be a source of a hidden library of natural products. researchgate.netnih.govresearchgate.net This inherent flexibility is a powerful evolutionary strategy for fungi to generate novel chemical entities.

Enzyme Promiscuity and Shunt Product Formation

A significant characteristic of the this compound biosynthetic pathway is the pronounced promiscuity of several of its enzymes. researchgate.net This catalytic flexibility leads to the creation of a diverse array of related molecules known as shunt products. Gene deletion studies in Trichoderma hypoxylon have been instrumental in revealing this hidden chemical diversity, leading to the identification of numerous novel ETPs. researchgate.net In total, 47 ETP derivatives, including 39 shunt products, have been identified from single and double gene deletion mutants, highlighting the remarkable adaptability of the biosynthetic machinery. nih.govtandfonline.com

The enzymes TdaG (a P450 monooxygenase) and TdaD (a reductase) have been identified as particularly promiscuous. researchgate.netresearchgate.net They are capable of accepting a variety of substrates and catalyzing specific reactions at different stages of the biosynthetic pathway. researchgate.net For instance, the deletion of the gene tdaG results in the accumulation of eight different ETP derivatives that retain an intact double bond between carbons C4 and C5. tandfonline.com Similarly, the deletion of the methyltransferase-encoding gene tdaH not only stops the C6'-O-methylation but also triggers divergent pathways, yielding at least three shunt products. tandfonline.com

This enzymatic promiscuity is a key driver of the chemical diversity observed in the ETP family of natural products. researchgate.net The generation of these shunt products demonstrates how microorganisms can create a library of related compounds from a single biosynthetic blueprint, potentially as a strategy to adapt to different ecological niches or biological interactions. researchgate.net

| Mutant Strain | Identified Shunt Products | Key Structural Feature of Shunt Products |

|---|---|---|

| ΔtdaG | Eight ETP derivatives | Intact C4-C5 double bond. tandfonline.com |

| ΔtdaH | At least three shunt products | Lack of C6'-O-methylation. tandfonline.com |

| ΔtdaQ | Q1, Q2, Q3 | α, β′-disulfide-containing derivatives lacking N10-hydroxylation. nih.gov |

Precursor Molecules and Intermediates in Biosynthesis

The biosynthesis of this compound proceeds through a series of precursor molecules and intermediates, starting from the assembly of a diketopiperazine (DKP) core. researchgate.net The central precursor to this compound is Prethis compound, which contains an irregular α,β'-disulfide bridge. researchgate.netresearchgate.net The formation of this unique disulfide bond is catalyzed by the FAD-dependent oxidoreductase, TdaR. researchgate.netresearchgate.net

α, β′-Disulfide Formation : The initial steps involve the creation of the characteristic disulfide bridge. tandfonline.com

1,2-Oxazine Construction : Two cytochrome P450 enzymes, TdaQ and TdaB, work together to form the 1,2-oxazine ring system. nih.gov

Ring Modifications : A series of modifications occur on the phenyl and cyclohexadiene rings. tandfonline.com This includes hydroxylations and methylations by enzymes such as TdaI, TdaG, TdaH, and TdaO. researchgate.netresearchgate.net

Furan Opening : The final stages can involve the opening of a furan ring, catalyzed by the reductase TdaD. researchgate.netresearchgate.net

Feeding experiments and the analysis of gene deletion mutants have helped to identify key intermediates in this complex pathway. researchgate.net For example, the compound P3 has been deduced as a precursor to TdaP in the biosynthesis of related ETPs, while P4 has been identified in the ΔtdaR mutant. nih.gov

| Compound Name | Role in Biosynthesis | Key Enzyme(s) Involved in its Transformation |

|---|---|---|

| Prethis compound | Direct precursor to this compound. researchgate.net | Multiple tailoring enzymes for final modifications. |

| Gliovirin | A related ETP precursor identified in T. hypoxylon. researchgate.net | - |

| P3 | Precursor in the pathway carrying an α,α′-disulfide. nih.gov | TdaP |

| P4 | Intermediate identified in the ΔtdaR mutant. nih.gov | TdaR (in the wild-type strain) |

Total Synthesis and Synthetic Analogues of Trichodermamide a

Strategic Approaches to the 1,2-Oxazadecaline Core Construction

The construction of the bicyclic 1,2-oxazadecaline system is the cornerstone of any synthetic route toward Trichodermamide A. Researchers have devised several distinct strategies to forge this challenging framework, each with its own merits and unique chemical transformations.

The Diels-Alder reaction, a powerful tool for forming six-membered rings, has been applied as a key strategic element in the synthesis of the trichodermamide family. wikipedia.orgebsco.com In the total synthesis of Trichodermamide B, a close analogue of this compound, the Zakarian group utilized a Diels-Alder reaction between a cyclohexadienone and vinylene carbonate. organic-chemistry.org This cycloaddition efficiently assembled a bridged, bicyclic carbonate intermediate, establishing the foundational stereochemistry for the decaline (B1670448) core. organic-chemistry.org While this approach was directed at Trichodermamide B, the strategy highlights the utility of the Diels-Alder reaction in creating the requisite bicyclic system from which the 1,2-oxazadecaline core can be elaborated. organic-chemistry.orgnih.gov

A highly efficient and scalable approach to the cis-1,2-oxazadecaline core has been developed by the Larionov group, enabling the synthesis of this compound in gram quantities. researchgate.netnih.govnih.gov This strategy is centered on an oxa-Michael ring closure. researchgate.net The key sequence involves a 1,2-addition of a lithiated O-silyl ethyl pyruvate (B1213749) oxime to benzoquinone, which is then followed by an intramolecular oxa-Michael ring closure to furnish the desired cis-fused bicyclic enone core in a remarkable 92% yield. researchgate.netnih.govencyclopedia.pub

This method proved to be a robust and direct route to the core structure, bypassing the need for more complex, multi-step cycloaddition pathways. researchgate.net The success of this strategy was pivotal for the concise total syntheses of Trichodermamides A, B, and C. nih.govnih.govthieme-connect.com

Table 1: Optimized Conditions for Oxa-Michael Ring Closure

| Entry | Oxime | Base | Yield (%) |

|---|---|---|---|

| 1 | O-TIPS ethyl pyruvate oxime | LiHMDS | 88 |

| 2 | O-TIPS ethyl pyruvate oxime | LDA | 90 |

| 3 | O-TIPS ethyl pyruvate oxime | LiTMP | 85 |

| 4 | O-TBS ethyl pyruvate oxime | LDA | 89 |

| 5 | O-silyl ethyl pyruvate oxime 57 | LDA | 92 |

Data sourced from studies on the construction of the cis-1,2-oxazadecaline system. researchgate.netnih.gov

An alternative strategy for constructing the heterocyclic ring of the decaline system involves an intramolecular epoxide ring-opening. rsc.orgmdpi.com This approach was effectively demonstrated in the total synthesis of Trichodermamides A and B by Joullié and Wan. mdpi.com In their synthesis, an advanced intermediate derived from (–)-quinic acid was treated with hydroxylamine (B1172632) to generate an oxime. mdpi.com This oxime then underwent an in situ intramolecular ring-opening of a proximate epoxide upon the addition of a base (NaOH), directly forming the oxazine (B8389632) ring as a single diastereomer. mdpi.com

The regioselective opening of epoxides by internal nucleophiles is a powerful method for constructing heterocyclic systems, and its application here elegantly establishes the 1,2-oxazine portion of the core. frontiersin.orgresearchgate.net This key cyclization step highlights the versatility of epoxide chemistry in complex natural product synthesis. nih.gov

Oxa-Michael Ring Closure Approaches

Key Synthetic Transformations and Chemical Reactions

Beyond the initial construction of the bicyclic core, specific and often complex chemical reactions are required to install the correct functionality and stereochemistry of the final this compound molecule. Two noteworthy transformations are the selenoxide nih.govresearchgate.net-sigmatropic rearrangement and the nitrosation/oxaza-Cope rearrangement.

The selenoxide nih.govresearchgate.net-sigmatropic rearrangement is a crucial transformation for installing allylic alcohol moieties with high stereocontrol. nih.govresearchgate.net This reaction has been employed as a key final step in several syntheses of trichodermamides. encyclopedia.pubthieme-connect.commdpi.com The reaction proceeds via the oxidation of an allylic selenide (B1212193) to a transient selenoxide, which then spontaneously rearranges through a five-membered, envelope-like transition state to form an allylic selenenate ester. nih.govmdpi.com Subsequent hydrolysis yields the desired allylic alcohol. nih.gov

In the Larionov synthesis of Trichodermamide C, a related transformation, the seleno-Mislow–Evans rearrangement, was used. thieme-connect.com An oxidatively-induced selenoxide rearrangement completed the final steps of the synthesis. nih.gov This powerful reaction allows for the stereospecific transposition of oxygen from selenium to carbon, making it an invaluable tool in the late stages of natural product synthesis where delicate functional groups are present. nih.govscholaris.ca

Stereoselective Epoxidation Strategies

A critical step in several synthetic routes to this compound is the regio- and stereoselective epoxidation of a diene precursor to install the necessary oxygen functionality, which ultimately becomes a key hydroxyl group. The challenge lies in selectively epoxidizing the distal double bond of the dienol intermediate while controlling the stereochemistry of the newly formed epoxide ring.

In one notable synthesis, researchers investigated several catalytic systems to achieve this transformation on a dienol intermediate. nih.gov The goal was to favor the formation of the distal epoxide over the proximal one, with the reaction occurring on the less sterically hindered convex face of the bicyclic system to ensure the correct stereoisomer. nih.gov

Initial attempts using a titanium-based catalyst, Ti(OiPr)₄ with tert-butyl hydroperoxide (tBuOOH), resulted in poor regioselectivity, yielding a 10:1 ratio in favor of the undesired proximal epoxide. A vanadium catalyst, VO(acac)₂, showed slight improvement but still lacked the desired selectivity. The breakthrough came with the use of a manganese-salen complex, N,N′-bis(3,5-di-tert-butylsalicylidene)-1,2-ethylenediaminomanganese(III) chloride, in the presence of iodosobenzene (B1197198) as the oxidant. nih.gov This system provided the desired distal epoxide with complete stereoselectivity and a regioselectivity of 3:1 in favor of the target compound. nih.gov

| Catalyst (10 mol %) | Oxidant | Ratio of Proximal Epoxide (22a) to Distal Epoxide (22b) |

|---|---|---|

| Ti(OiPr)₄ | tBuOOH | 10 : 1 |

| VO(acac)₂ | PhCMe₂OOH | 1 : 1 |

| Mn(salen)Cl (23) | Iodosobenzene | 1 : 3 |

This stereoselective epoxidation was a pivotal step, enabling the subsequent ring-opening of the epoxide with phenylselenol and a nih.gov-sigmatropic rearrangement to install the final hydroxyl group with the correct configuration. nih.govorganic-chemistry.org

Enantioselective Synthesis Efforts

Enantioselective synthesis, which produces a specific enantiomer of a chiral molecule, is paramount in natural product synthesis due to the distinct biological activities of different stereoisomers. wikipedia.org For this compound, whose structure contains four contiguous stereogenic centers, achieving enantioselectivity is a significant synthetic challenge. Approaches have primarily relied on the chiral pool, using naturally occurring chiral molecules as starting materials.

Chiral pool synthesis is an efficient strategy that leverages the inherent chirality of readily available natural products to control the stereochemistry of the synthetic target. wikipedia.org For this compound and its relatives, both (-)-quinic acid and tyrosine have been successfully employed as chiral starting materials. researchgate.net

Synthesis from (-)-Quinic Acid: One of the earliest enantioselective total syntheses of Trichodermamides A and B utilized commercially available (-)-quinic acid. researchgate.netacs.org This approach takes advantage of the predefined stereocenters of the starting material to construct the complex oxazine ring moiety. A key transformation in this synthesis was an intramolecular epoxide ring-opening reaction by an oxime, which stereoselectively formed the core 4H-5,6-dihydro-1,2-oxazine ring system. researchgate.netacs.orgresearchgate.net The synthesis involved 18 linear steps to build an advanced intermediate which, upon treatment with hydroxylamine, formed an oxime that cyclized in situ to establish the critical bicyclic core of the molecule. researchgate.net

Synthesis from Tyrosine: An alternative chiral pool approach has been developed using a tyrosine ester as the starting material to achieve an asymmetric formal synthesis of Trichodermamides B and C, whose core structure is shared with this compound. researchgate.netthieme-connect.com This strategy features a substrate-controlled intramolecular oxy-Michael addition of a tyrosine-derived hydroxylamine to stereoselectively construct the cis-1,2-oxazadecaline core. researchgate.netresearchgate.netresearchgate.net This key step establishes the relative and absolute stereochemistry of the bicyclic system, guided by the chirality of the parent amino acid. researchgate.net The synthesis was accomplished in 15 steps and also involved key reactions such as an N-bromination–elimination sequence for oxime ether formation and a palladium-catalyzed reaction to create the diene system. thieme-connect.com

Development and Synthesis of this compound Analogues

The synthesis of structural analogues of natural products is a powerful tool for probing structure-activity relationships (SAR) and identifying simplified structures that may retain or enhance biological activity. acs.org Following the development of efficient total syntheses of the trichodermamides, researchers have produced various intermediates and analogues to explore their biological potential. acs.orgnih.gov

The motivation for creating these analogues included investigating the cytotoxic effects and mechanism of action, with a focus on identifying which structural motifs are essential for bioactivity. acs.orgnih.gov Researchers synthesized a series of simplified analogues that were more stable than some of the natural product derivatives and could be readily accessed from key intermediates along the established synthetic route. acs.org

For example, a key enone intermediate from the total synthesis was used as a starting point. nih.gov Saponification of the ester group in this enone, followed by amide coupling, led to the formation of a simplified analogue. acs.org Another analogue, a racemic epoxy ketone, was prepared via a base-mediated epoxidation using hydrogen peroxide and 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) as the base to minimize unwanted side reactions. nih.gov These synthetic efforts provided a library of compounds that were subsequently evaluated for their biological effects, revealing that certain simplified structures lacking the complex chlorohydrin moiety of Trichodermamide B still exhibited cytotoxic activity. acs.orgnih.gov

Structural Characterization and Analytical Methodologies for Trichodermamide a

Spectroscopic Techniques for Structural Elucidation

A suite of spectroscopic methods has been indispensable in piecing together the planar structure of Trichodermamide A. These techniques provide detailed information about the molecule's atomic composition, connectivity, and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy has been a cornerstone in the structural analysis of this compound, providing critical data on the carbon skeleton and attached protons.

The ¹H and ¹³C NMR spectra of this compound offer a fundamental overview of its structure. The ¹H NMR spectrum in DMSO-d₆ reveals the presence of distinct proton signals, including two aromatic protons, one of which appears at a low field. acs.org The ¹³C NMR data, complemented by DEPT experiments, confirm the presence of 20 carbon atoms. koreascience.kr These include two carbonyl carbons, eleven aromatic or olefinic carbons, three oxygenated methines (CH), two methoxy (B1213986) groups (OCH₃), one oxygenated quaternary carbon, and one methylene (B1212753) group (CH₂). koreascience.kr The similarity of the 1D NMR data of this compound with its analogues, such as Trichodermamide D, indicates they share the same core skeleton. rsc.org

Table 1: ¹H and ¹³C NMR Data for this compound

| Position | ¹³C (ppm) | ¹H (ppm, J in Hz) |

| 2 | 162.3 (C) | |

| 3 | 55.4 (CH) | 4.81 (s) |

| 4 | 74.3 (C) | |

| 5 | 37.7 (CH₂) | 2.22 (m), 1.95 (m) |

| 6 | 129.5 (CH) | 6.01 (d, 10.0) |

| 7 | 126.9 (CH) | 5.89 (m) |

| 8 | 68.1 (CH) | 4.25 (br s) |

| 9 | 50.8 (CH) | 4.41 (d, 2.5) |

| 10 | 165.7 (C) | |

| 1' | 161.0 (C) | |

| 2' | 102.1 (C) | |

| 3' | 164.2 (C) | |

| 4' | 96.8 (CH) | 6.22 (s) |

| 5' | 163.4 (C) | |

| 6' | 95.8 (CH) | 6.42 (s) |

| 7' | 55.8 (OCH₃) | 3.84 (s) |

| 8' | 55.6 (OCH₃) | 3.78 (s) |

| NH | 8.48 (s) | |

| 4-OH | 5.82 (s) | |

| 8-OH | 5.25 (d, 4.5) |

Data sourced from studies on this compound and its analogues. The specific assignments are a composite from multiple research findings.

2D NMR experiments, such as Correlation Spectroscopy (COSY) and Heteronuclear Multiple Bond Correlation (HMBC), have been instrumental in establishing the connectivity of the atoms within this compound. COSY correlations reveal proton-proton couplings, helping to identify adjacent protons in the structure. rsc.org HMBC spectra show correlations between protons and carbons over two to three bonds, which is crucial for linking different fragments of the molecule. acs.orgkoreascience.kr For instance, HMBC correlations have been used to assign a dimethoxylated benzopyran ring and to connect the different parts of the molecule. koreascience.kr These 2D NMR experiments were vital in confirming the planar structure of this compound. koreascience.krrsc.org

1D NMR (¹H, ¹³C)

High-Resolution Mass Spectrometry (HR-MS)

High-Resolution Mass Spectrometry (HR-MS) has been employed to determine the precise molecular formula of this compound. Techniques such as High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) and High-Resolution Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (HR-MALDI-MS) have provided accurate mass measurements. acs.orgkoreascience.krresearchgate.net HRESIMS analysis of this compound showed an [M+H]⁺ ion at m/z 433.1247, which corresponds to the molecular formula C₂₀H₂₀N₂O₉, indicating 12 degrees of unsaturation. koreascience.kr This information is fundamental for confirming the elemental composition proposed by NMR data.

Ultraviolet (UV) Spectroscopy

Ultraviolet (UV) spectroscopy provides information about the electronic transitions within the molecule, which helps to identify chromophores. The UV spectrum of this compound, typically recorded in methanol (B129727), shows absorption maxima that are characteristic of its chemical structure. researchgate.net For example, absorption bands have been reported around 252 nm and 344 nm. researchgate.net These absorptions are consistent with the presence of the benzopyran and other conjugated systems within the molecule.

Chiroptical Methods for Absolute Stereochemistry Determination

While spectroscopic methods reveal the planar structure, chiroptical techniques are essential for determining the absolute stereochemistry of chiral centers. For this compound, a combination of chemical derivatization and computational methods has been used.

One key approach is the modified Mosher's method. acs.org This involves esterifying the hydroxyl groups of this compound with (R)- and (S)-α-methoxy-α-trifluoromethylphenylacetyl (MTPA) chloride. By analyzing the ¹H NMR chemical shift differences between the resulting diastereomeric MTPA esters, the absolute configuration of the chiral centers can be determined. For this compound, this method was successfully applied to the C-8 hydroxyl group to establish its R configuration. acs.org

Furthermore, Electronic Circular Dichroism (ECD) calculations have been used to determine the absolute configurations of related trichodermamides. rsc.orgrsc.org By comparing the experimental ECD spectrum with the spectra calculated for different possible stereoisomers using time-dependent density functional theory (TDDFT), the most likely absolute configuration can be identified. nih.govmdpi.com This approach has been crucial in assigning the absolute stereochemistry of new trichodermamide analogues and provides a powerful tool for confirming the stereochemistry of this compound. rsc.orgrsc.org

Electronic Circular Dichroism (ECD) Calculations

The absolute configuration of this compound and its analogs has been investigated using time-dependent density functional theory (TDDFT) for electronic circular dichroism (ECD) calculations. nih.govfrontiersin.org This computational method is a powerful tool for determining the absolute stereochemistry of chiral molecules when crystals suitable for X-ray analysis are not available. nih.govresearchgate.net

The process involves calculating the theoretical ECD spectrum for a proposed structure and comparing it with the experimentally measured spectrum. researchgate.net A match between the calculated and experimental spectra provides strong evidence for the assigned absolute configuration. core.ac.uk In the study of compounds isolated from the mangrove-derived fungus Trichoderma harzianum D13, which included this compound, the absolute configurations were determined through a combination of spectroscopic analysis and these ECD calculations. nih.govfrontiersin.org Similarly, the absolute configurations of the related compounds Trichodermamides D, E, and F were established by comparing their experimental ECD spectra with the calculated spectra, which showed good agreement and confirmed their stereochemistry. rsc.org

Modified Mosher's Method

The modified Mosher's method is a crucial chemical derivatization technique used to determine the absolute configuration of stereogenic centers, particularly secondary alcohols. springernature.com This method was instrumental in establishing the absolute stereochemistry of this compound. acs.orgencyclopedia.pub

The technique involves the esterification of the alcohol of interest—in this case, the C-8 hydroxyl group of this compound—with both (S)- and (R)-α-methoxy-α-trifluoromethylphenylacetyl (MTPA) chloride to form diastereomeric MTPA esters. acs.orgresearchgate.net The subsequent analysis of the ¹H NMR spectra of these two diastereomers allows for the assignment of the absolute configuration. Protons located on one side of the MTPA ester plane in the conformational model will experience shielding (upfield shift), while those on the other side will experience deshielding (downfield shift).

In the case of this compound, esterification occurred specifically at the C-8 hydroxy group to yield the (R)- and (S)-MTPA esters. acs.org Analysis of the ¹H NMR chemical shift differences (ΔδS-R) for protons near the newly formed chiral center confirmed the absolute configuration at C-8 as R. acs.org

| Proton | Observation for (R)-MTPA ester (1a) | Observation for (S)-MTPA ester (1b) | Inferred Configuration at C-8 |

|---|---|---|---|

| Alkene group protons | Shifted upfield | Shifted downfield | R |

| H-9 proton | Shifted downfield | Shifted upfield |

X-ray Diffraction Analysis for Solid-State Structure

While spectral and chemical methods were paramount for the structural assignment of this compound, X-ray diffraction analysis played a critical, albeit indirect, role. nih.gov The definitive solid-state structure, including relative stereochemistry, was established for the closely related analog, Trichodermamide B, through single-crystal X-ray diffraction. acs.orgfigshare.com

Trichodermamide B differs from this compound only by the substitution of a chlorine atom for the hydroxyl group at the C-5 position. acs.org The successful X-ray crystallographic analysis of Trichodermamide B provided an unambiguous determination of its three-dimensional structure. nih.gov This detailed structural information, particularly the relative stereochemistry of the molecule's core framework, was then correlated with the spectroscopic data for this compound. acs.org By combining the relative stereochemistry derived from the X-ray data of Trichodermamide B with the absolute configuration at C-8 determined by the modified Mosher's method, the total absolute stereochemistry of this compound was confidently assigned. acs.org

Biological Activities and Mechanisms of Action of Trichodermamide a

In Vitro Cellular Activity Studies

Initial investigations into the biological potential of Trichodermamide A have primarily involved in vitro studies using various cancer cell lines. These experiments are crucial for determining the compound's cytotoxic effects and for comparing its activity with that of its structural analogs.

Cytotoxicity Evaluation in Cancer Cell Lines (e.g., HeLa, HCT-116)

This compound has been evaluated for its cytotoxic activity against several human cancer cell lines. However, studies have consistently shown that this compound itself is largely inactive or possesses only weak cytotoxicity. For instance, in studies involving the HCT-116 human colorectal carcinoma cell line, this compound was found to be devoid of significant activity. nih.govnih.govscispace.com Similarly, when tested against HeLa cells, no notable antiproliferative or cytotoxic effects were observed. nih.gov Research on other cancer cell lines, such as P388, A-549, and HL-60, also indicated weak cytotoxic effects for this compound. koreascience.kruva.es One study reported IC50 values of 89 μM in HL-60 cells, and values above 100 μM in P388 and A549 cells, further highlighting its limited potency. nih.gov

Table 1: Cytotoxicity of this compound in Various Cancer Cell Lines

| Cell Line | Cancer Type | Activity | IC50 Value | Reference |

|---|---|---|---|---|

| HCT-116 | Colorectal Carcinoma | Inactive | Not Reported | nih.govnih.govscispace.comresearchgate.net |

| HeLa | Cervical Cancer | Inactive | Not Reported | nih.gov |

| P388 | Leukemia | Weak | >100 μM | nih.govkoreascience.kr |

| A-549 | Lung Carcinoma | Weak | >100 μM | nih.govkoreascience.kr |

| HL-60 | Promyelocytic Leukemia | Weak | 89 μM | nih.govuva.es |

Comparative Analysis of this compound and B Activities

In stark contrast to this compound, its chlorinated analog, Trichodermamide B, exhibits significant cytotoxic activity against various cancer cell lines. This striking difference in activity underscores the critical role of the chemical structure in the biological effects of these compounds.

Trichodermamide B displayed potent cytotoxicity against the HCT-116 human colon carcinoma cell line with an IC50 value of 0.32 µg/mL (710 nM). nih.govresearchgate.netnih.gov It was also found to be active in HeLa cells, with an IC50 value of 3.1 ± 0.5 μM. nih.govuva.es Further studies have shown that Trichodermamide B is active against a range of other cancer cell lines. mdpi.comrsc.org The key structural difference between the two compounds is the presence of a chlorine atom at C-5 in Trichodermamide B, which is a hydroxyl group in this compound. organic-chemistry.org This suggests that the chlorine atom is a crucial part of the pharmacophore responsible for the cytotoxic activity. mdpi.com

Table 2: Comparative Cytotoxicity of this compound and Trichodermamide B

| Compound | HCT-116 IC50 | HeLa IC50 | Key Structural Difference | Reference |

|---|---|---|---|---|

| This compound | Inactive | Inactive | Hydroxyl group at C-5 | nih.govresearchgate.netorganic-chemistry.org |

| Trichodermamide B | 0.32 µg/mL (710 nM) | 3.1 ± 0.5 μM | Chlorine atom at C-5 | nih.govuva.esresearchgate.net |

Intrinsic Cellular Mechanisms Triggered by this compound

Due to its limited direct cytotoxicity, the intrinsic cellular mechanisms of this compound have not been as extensively studied as those of its active counterpart, Trichodermamide B. However, the study of Trichodermamide B provides significant insights into the potential mechanisms that could be activated if this compound were to be modified to an active form.

Analysis of Cell Cycle Perturbations (e.g., S-phase Accumulation)

Studies on Trichodermamide B have revealed that it causes a significant accumulation of cells in the S phase of the cell cycle in HeLa cells. nih.govnih.gov This S-phase arrest suggests that the compound interferes with DNA replication, preventing cells from progressing through the cell cycle. nih.gov Cells with damaged DNA are often unable to complete genomic replication, leading to such an arrest. nih.gov While this compound itself does not induce these effects, this information points to the DNA replication phase as a potential target for this class of compounds.

Induction of DNA Damage (e.g., Double-Strand Breaks)

The S-phase arrest caused by Trichodermamide B is hypothesized to be a consequence of DNA damage, specifically the induction of DNA double-strand breaks. nih.govnih.govrsc.org This suggests that the cellular response to Trichodermamide B involves the activation of DNA damage repair pathways. nih.govmdpi.com The inability of cells to properly repair this damage ultimately leads to apoptosis. rsc.orgmdpi.com Although this compound is inactive, the mechanism of its chlorinated analog suggests that the core structure of the trichodermamides has the potential to be a DNA-damaging agent. mdpi.com

Proposed Role of Specific Structural Moieties in Activity (e.g., Chlorohydrin)

The dramatic difference in cytotoxicity between this compound and B is attributed to the chlorohydrin moiety present in Trichodermamide B. nih.govmdpi.commdpi.com It is hypothesized that this chlorohydrin group may act as a precursor to a reactive epoxide in situ. nih.govnih.govresearchgate.netmdpi.com This epoxide is thought to be the biologically active form of the molecule, capable of reacting with cellular macromolecules like DNA, thereby causing the observed cytotoxicity and DNA damage. nih.govnih.gov The absence of this key functional group in this compound likely explains its lack of significant biological activity. nih.govorganic-chemistry.org

Effects on Detoxifying Enzymes and Cellular Stress Pathways

This compound has been identified as a potent modulator of cellular stress pathways, primarily through its influence on the expression of various detoxifying enzymes. This activity is largely mediated by the activation of the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, a critical regulator of the cellular antioxidant response.

Modulation of Phase II Detoxifying Enzymes (e.g., SOD2, AKR1C1, HO-1, NQO1)

Research has demonstrated that this compound upregulates several Phase II detoxifying enzymes, which play a crucial role in protecting cells from oxidative and electrophilic stress. The compound activates the Nrf2-antioxidant response element (ARE) signaling pathway. This activation leads to the enhanced transcription of Nrf2 target genes, including heme oxygenase-1 (HO-1) and NAD(P)H:quinone oxidoreductase 1 (NQO1).

Studies have shown that this compound induces a significant, dose-dependent increase in the protein expression of both HO-1 and NQO1 in various cell lines. This induction is a key component of its cytoprotective effects against oxidative stress. While the primary focus of many studies has been on HO-1 and NQO1, the Nrf2 pathway, in general, regulates a broader spectrum of antioxidant and detoxifying enzymes. The influence on other enzymes such as superoxide (B77818) dismutase 2 (SOD2) and aldo-keto reductase family 1 member C1 (AKR1C1) is also implicated as part of the downstream effects of Nrf2 activation, although direct and extensive studies on this compound's specific modulation of SOD2 and AKR1C1 are less commonly detailed than for HO-1 and NQO1. The compound's activity is linked to its ability to react with cysteine residues on Keap1, a repressor protein of Nrf2, thereby liberating Nrf2 to translocate to the nucleus and initiate gene transcription.

Structure-Activity Relationship (SAR) Investigations

The biological activity of this compound is intrinsically linked to its unique chemical structure. Structure-activity relationship (SAR) studies have been crucial in identifying the key molecular features responsible for its effects and in guiding the development of synthetic analogues with modified activity.

Impact of Functional Group Modifications on Biological Effects

Modifications to the functional groups of this compound have a profound impact on its biological activity, confirming the importance of the identified pharmacophore elements.

A key modification involves the saturation of the C2-C3 double bond. Reduction of this double bond to a single bond results in a significant loss of its ability to induce the Nrf2 pathway and subsequently upregulate enzymes like HO-1. This finding strongly supports the hypothesis that the Michael acceptor capability of the α,β-unsaturated carbonyl system is a primary determinant of its mechanism of action.

Furthermore, alterations to the diketopiperazine ring or the side chains attached to it can also modulate activity, suggesting these parts of the molecule are important for molecular recognition and binding affinity.

Evaluation of Synthetic Analogues for Activity Modulation

The evaluation of synthetic analogues of this compound has further elucidated the structural requirements for its biological effects. Researchers have synthesized various analogues to explore how changes in the molecule's structure affect its potency and efficacy.

For instance, simplified analogues that retain the core cyclohexenone system with the α,β-unsaturated carbonyl group have been developed. These studies often confirm that this moiety is indispensable for activity. Analogues lacking this feature or where its reactivity is sterically hindered show diminished or abolished biological effects. The systematic replacement or modification of other parts of the molecule, such as the chlorine atom or the groups on the diketopiperazine ring, has allowed for a fine-tuning of its activity, providing a roadmap for the design of new compounds with potentially enhanced or more specific therapeutic properties. These investigations underscore the delicate balance between the different structural components of this compound that collectively contribute to its potent biological profile.

Advanced Research Methodologies Applied to Trichodermamide a

Omics Approaches in Trichoderma Secondary Metabolite Research

The study of Trichoderma secondary metabolites, including Trichodermamide A, has been significantly advanced by the application of omics technologies. These approaches allow for a large-scale analysis of the biological molecules that underpin the production of these complex natural products.

Metabologenomics for Natural Product Discovery

Metabologenomics combines metabolomics (the study of small molecules) and genomics to link secondary metabolites to their biosynthetic pathways. In the context of this compound and related compounds, this strategy has been instrumental. By cultivating fungi like Trichoderma brevicompactum in different media, such as freshwater versus seawater, researchers have observed changes in the metabolic profile. researchgate.net For instance, cultivation in freshwater media yields gliovirin, prethis compound, and this compound. nih.gov When the medium is supplemented with sodium halides, halogenated derivatives are produced, demonstrating how environmental cues can be used in a metabologenomics workflow to trigger and identify novel compound variants. nih.gov This integrated approach accelerates the discovery of new derivatives and provides clues about the functions of the tailoring enzymes involved in the biosynthetic pathway.

Genome Mining for Biosynthetic Gene Cluster Identification

Genome mining is a powerful computational method used to identify the biosynthetic gene clusters (BGCs) responsible for producing natural products. For this compound, researchers successfully mined the genome of the producing fungus, Trichoderma hypoxylon, to locate the putative BGC. researchgate.netrsc.org This cluster, named the tda cluster, was found to contain all the necessary enzymatic machinery for biosynthesis. rsc.org Key discoveries from genome mining included the identification of a core non-ribosomal peptide synthetase (NRPS) gene, tdaA, and a suite of tailoring enzymes, such as cytochrome P450s, methyltransferases, and a distinctive FAD-dependent oxidoreductase, tdaR. rsc.org Comparative genomic analyses between different Trichoderma species have further revealed that while BGCs for similar compounds can share organizational structures, their end products may differ, highlighting the evolutionary diversification of these pathways. researchgate.net

Genetic Engineering and Pathway Manipulation for Enhanced Production

Genetic engineering techniques are pivotal for validating gene function and potentially enhancing the production of desired metabolites. By manipulating the genes within the tda cluster, scientists have been able to decipher the biosynthetic steps leading to this compound.

Gene Deletion Studies for Enzyme Function Validation

Gene deletion is a definitive method for confirming the role of a specific enzyme in a biosynthetic pathway. In the study of this compound's precursor, prethis compound, targeted gene deletions within the tda cluster of T. hypoxylon have been extensively used. researchgate.netmdpi.com Deleting the core NRPS gene, tdaA, abolished the production of all related compounds, confirming it as the starting point of the pathway. rsc.org

Systematic deletion of various tailoring enzyme genes has allowed for the functional characterization of each step. For example, deleting the oxidoreductase gene tdaR proved its essential role in forming the irregular α,β-disulfide bridge characteristic of prethis compound. researchgate.netrsc.org Deletions of other genes, such as those encoding P450 monooxygenases (tdaG) and methyltransferases (tdaH), resulted in the accumulation of specific biosynthetic intermediates and shunt products. researchgate.nettandfonline.com These studies not only validated the function of individual enzymes but also revealed the remarkable catalytic promiscuity of the Tda enzymes, which led to the identification of over two dozen novel epidithiodiketopiperazine (ETP) derivatives. researchgate.netresearchgate.net

| Gene Deleted | Enzyme Type | Observed Outcome | Reference |

|---|---|---|---|

| tdaA | Non-Ribosomal Peptide Synthetase (NRPS) | Complete elimination of prethis compound and related metabolites. | rsc.org |

| tdaR | FAD-dependent Oxidoreductase | Abolished formation of the α,β-disulfide bridge. | researchgate.netrsc.org |

| tdaG | Cytochrome P450 Monooxygenase | Accumulation of eight ETP derivatives lacking C4,C5-epoxidation. | tandfonline.com |

| tdaH | Methyltransferase | Elimination of C6'-O-methylation and generation of at least three shunt products. | tandfonline.com |

| tdaP, tdaQ, tdaI | Cytochrome P450s | Accumulation of various novel ETP intermediates, confirming their roles as tailoring enzymes. | researchgate.netmdpi.com |

In Vitro Enzyme Assays for Biosynthetic and Mechanistic Studies

To gain a deeper mechanistic understanding, individual enzymes from the biosynthetic pathway are often expressed heterologously, purified, and studied in vitro. These biochemical assays provide direct evidence of an enzyme's catalytic function and substrate specificity. For the biosynthesis of prethis compound, in vitro assays were crucial in characterizing the FAD-dependent oxidoreductase, TdaR. rsc.org

In a key study, TdaR was expressed and purified, then incubated with its predicted substrate, red-prethis compound. rsc.org The results conclusively showed that TdaR catalyzes the formation of the α,β-disulfide bridge to produce prethis compound. rsc.org Furthermore, comparative in vitro assays were performed with homologous enzymes from other ETP pathways, namely GliT (from gliotoxin (B1671588) biosynthesis) and AclT (from aspirochlorine biosynthesis). rsc.orgresearchgate.net These experiments revealed that all three enzymes exhibit significant substrate and catalytic promiscuity, as they could catalyze the formation of both the irregular α,β-disulfide bond in prethis compound and the more common α,α-disulfide bond in gliotoxin. rsc.org These findings provide new insights into the enzymatic mechanisms that generate the vast structural diversity of ETP alkaloids. rsc.org

Computational and Theoretical Studies

Computational and theoretical chemistry provides powerful tools to complement experimental research. These methods can predict molecular interactions, elucidate reaction mechanisms, and guide synthetic efforts. In the context of this compound and related compounds, computational studies have been applied in several ways.

Molecular docking simulations have been used to explore the interaction of this compound with potential biological targets. For instance, a virtual screening study identified this compound as a potential binder to the ACE2 receptor, suggesting a possible mechanism of action for antiviral research. tandfonline.com Such in silico approaches are valuable for hypothesis generation in drug discovery.

Furthermore, theoretical studies using Density Functional Theory (DFT) have been employed to investigate complex chemical reactions in the biosynthesis of related natural products. rsc.org While not performed directly on this compound's biosynthesis, these studies on analogous molecules, such as the examination of a proposed transannular [6+4] cycloaddition, provide support for the feasibility of complex, stereoselective cyclizations that form the core scaffolds of these molecules. rsc.org Conformational analysis, also informed by computational methods, helps in understanding the three-dimensional structure required for biological activity. caltech.edu

Quantum Chemical Calculations for Conformational Analysis

Conformational analysis is a critical step in understanding the bioactivity of a molecule, as its three-dimensional shape governs its interactions with biological targets. iupac.org Quantum chemical calculations, particularly Density Functional Theory (DFT), have emerged as powerful tools for this purpose, offering a higher level of accuracy compared to traditional molecular mechanics force fields. chemalive.comnih.govnih.gov

In the study of this compound and its analogues, such as Trichodermamides D–F, researchers have employed quantum chemical calculations to elucidate their complex structures. rsc.orgrsc.org The general methodology for such an analysis involves several steps. Initially, a conformational search is performed using a less computationally intensive method, like a molecular mechanics force field (e.g., MMFF), to generate a set of possible low-energy conformations. rsc.org These initial structures are then subjected to geometry optimization at a higher level of theory, such as DFT with a specific functional and basis set (e.g., B3LYP/6-31+G(d)). rsc.org To confirm that these optimized geometries represent true energy minima, vibrational frequency calculations are performed. rsc.org

For this compound (referred to as compound 4 in a comparative study on Trichodermamides D-F), its known structure was identified and compared using spectroscopic and physical data. rsc.orgrsc.org The absolute configurations of new trichodermamide derivatives were determined by comparing experimental electronic circular dichroism (ECD) spectra with the spectra calculated for the lowest-energy conformations obtained from DFT calculations. rsc.orgrsc.org This comparison between experimental and calculated data is a powerful method to assign the correct stereochemistry of complex molecules.

The application of these quantum chemical methods provides a detailed picture of the energetically favorable conformations of this compound, which is fundamental for understanding its chemical properties and biological activity.

Molecular Modeling for Enzyme-Substrate Interactions (if applicable for this compound)

While direct studies on the enzyme-substrate interactions of this compound are not extensively documented in the available literature, the applicability and importance of molecular modeling for this class of compounds have been clearly demonstrated through research on its close analogue, Trichodermamide B. researchgate.netnih.govtandfonline.comcolab.ws These studies provide a strong basis for proposing that similar methodologies would be highly valuable for investigating the potential biological targets of this compound.

Molecular modeling techniques, such as molecular docking and molecular dynamics (MD) simulations, are instrumental in predicting and analyzing how a small molecule (ligand), like a trichodermamide, might bind to a biological macromolecule (receptor), such as an enzyme. researchgate.netrsc.orgmdpi.com This in silico approach is crucial for identifying potential enzyme inhibitors and understanding their mechanism of action at a molecular level. researchgate.netrsc.org

A notable study investigated the potential of various bioactive metabolites from Trichoderma species, including Trichodermamide B, to inhibit the tomatinase enzyme from the fungal pathogen Fusarium oxysporum. researchgate.netnih.govtandfonline.com The research employed a multi-step computational workflow:

Molecular Docking: This step predicts the preferred orientation of the ligand when bound to the enzyme's active site and estimates the binding affinity, often expressed as a docking score or binding energy. researchgate.netrsc.org In the study of Trichodermamide B, docking simulations revealed a stable binding energy, suggesting it could be a potential inhibitor of tomatinase. researchgate.netnih.govtandfonline.com

Molecular Dynamics (MD) Simulations: Following docking, MD simulations are used to study the dynamic behavior of the ligand-enzyme complex over time. researchgate.net This provides insights into the stability of the binding and the specific interactions (e.g., hydrogen bonds, hydrophobic interactions) that hold the complex together. researchgate.net For Trichodermamide B, MD simulations confirmed that it remained stably bound within the active site of the tomatinase enzyme. researchgate.netnih.govtandfonline.com

Binding Free Energy Calculations: Methods like MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area) are used to calculate the binding free energy of the ligand-enzyme complex, providing a more accurate estimation of the binding affinity than docking scores alone. researchgate.net The favorable binding free energy calculated for the Trichodermamide B-tomatinase complex further supported its potential as an inhibitor. researchgate.netnih.govtandfonline.com

Another investigation identified Trichodermamide B as a potential inhibitor of polygalacturonase (PG2), another enzyme from Fusarium oxysporum, using a similar in silico strategy. colab.ws These findings for Trichodermamide B highlight the power of molecular modeling to screen for and characterize enzyme inhibitors within the trichodermamide family.

Given the structural similarity between this compound and B, it is highly probable that molecular modeling would be a valuable tool to explore the enzyme-substrate interactions of this compound. Such studies could help identify its potential biological targets, elucidate its mechanism of action, and guide the design of future experiments.

Future Research Directions for Trichodermamide a and Analogues

Comprehensive Elucidation of Downstream Biological Targets

While preliminary studies have hinted at the bioactivity of the trichodermamide family, a comprehensive understanding of the specific downstream biological targets of Trichodermamide A is largely outstanding. Future research must prioritize the identification of the precise molecular pathways and cellular components with which it interacts. For instance, studies on the related compound, Trichodermamide B, have demonstrated cytotoxic and antiproliferative effects, but the exact protein targets remain to be fully characterized. nih.gov Research efforts should focus on:

Target Identification: Employing techniques such as affinity chromatography-mass spectrometry, yeast two-hybrid screening, and computational target prediction to identify direct binding partners of this compound.

Mechanism of Action Studies: Once potential targets are identified, detailed biochemical and cellular assays are needed to validate these interactions and understand how they lead to a biological response. This includes investigating effects on signal transduction pathways, gene expression, and metabolic processes.

Comparative Analysis: Comparing the downstream effects of this compound with its analogues, such as Trichodermamide B and the precursor prethis compound, to delineate how structural modifications influence target specificity and activity. nih.govresearchgate.net

Rational Design and Synthesis of Novel Analogues with Targeted Activities

The chemical scaffold of this compound provides a fertile ground for medicinal chemistry and rational drug design. nih.govresearchgate.net A successful gram-scale total synthesis of this compound has been achieved, which not only confirms its structure but also opens the door for creating novel analogues. nih.gov Future work in this area should involve:

Structure-Activity Relationship (SAR) Studies: The synthesis of a library of this compound analogues is crucial. nih.gov By systematically modifying different parts of the molecule—such as the 1,2-oxazadecaline core, the amide linkage, and peripheral functional groups—researchers can probe the importance of each feature for biological activity. nih.govnih.gov

Target-Oriented Synthesis: As downstream targets are elucidated (see 8.1), analogues can be rationally designed to enhance potency and selectivity for a specific target. This approach aims to optimize the therapeutic index by maximizing desired activity while minimizing potential off-target effects. researchgate.net

Improved Synthetic Routes: While a concise synthesis exists, further optimization to improve yields, reduce steps, and enhance scalability will facilitate the production of this compound and its analogues for extensive biological testing. nih.gov

A study on Trichodermamide B and its synthetic analogues has already demonstrated the feasibility of this approach, where modifications to the core structure led to variations in cytotoxic effects, highlighting key structural components for bioactivity. nih.gov

Table 1: Synthetic Intermediates and Analogues of Trichodermamides

| Compound Name | Description | Reference |

|---|---|---|

| Enone 5 | A key synthetic intermediate in the synthesis of Trichodermamides. | nih.gov |

| Amide 6 | A synthetic analogue of Trichodermamide B. | nih.gov |

| Distal epoxide 7 | A key synthetic intermediate in the synthesis of Trichodermamides. | nih.gov |

Investigation of Ecological Roles in Fungal-Host Interactions

This compound is a secondary metabolite produced by Trichoderma species, fungi renowned for their role as biocontrol agents against plant pathogens. mdpi.comresearchgate.netnih.gov The ecological function of this compound within this context is a critical area for investigation. Research should aim to clarify:

Mycoparasitism and Antibiosis: Determining the direct antifungal activity of this compound against a range of plant pathogenic fungi. Trichoderma species are known to parasitize other fungi, and their secondary metabolites often play a key role in this antagonism. nih.govoup.com

Plant Defense Induction: Investigating whether this compound can act as a signaling molecule to induce systemic resistance in host plants. nih.govoup.com Many Trichoderma metabolites are recognized by plants and trigger defense pathways, enhancing the plant's resistance to subsequent pathogen attacks. oup.comoup.com

Rhizosphere Communication: Exploring the role of this compound in chemical communication within the complex rhizosphere environment. oup.com Secondary metabolites can mediate interactions not just between the fungus and the plant, but also with other soil microbes. oup.com

Understanding these ecological roles is vital, as this compound could be a key component of the biocontrol efficacy of Trichoderma virens. mdpi.com

Exploration of Biosynthetic Pathway Engineering for Diversified Production

The elucidation of the biosynthetic gene cluster for prethis compound, a direct precursor to this compound, offers a powerful toolkit for generating novel compounds. researchgate.netrsc.org The pathway involves a suite of tailoring enzymes, including P450 monooxygenases, methyltransferases, and oxidoreductases, that meticulously assemble the final structure. researchgate.net Future research in biosynthetic engineering should focus on:

Heterologous Expression: Expressing the entire this compound biosynthetic gene cluster in a more tractable fungal host, such as Aspergillus oryzae or Saccharomyces cerevisiae, to facilitate higher production titers and easier genetic manipulation. frontiersin.orguni-hannover.de

Enzyme Characterization: Performing detailed biochemical characterization of each enzyme in the pathway to understand its specific function and substrate tolerance. rsc.org

Combinatorial Biosynthesis: Selectively inactivating or overexpressing certain genes within the cluster to produce new derivatives. For example, knocking out a methyltransferase could yield a demethylated analogue, while swapping a P450 enzyme could result in a different hydroxylation pattern. researchgate.net This approach, often termed "mutasynthesis," can rapidly generate a library of novel analogues that would be challenging to create through chemical synthesis alone.

Table 2: Key Enzymes in the Prethis compound Biosynthetic Pathway

| Enzyme | Function | Reference |

|---|---|---|

| TdaA | Non-ribosomal peptide synthetase (NRPS) that assembles the DKP core. | rsc.org |

| TdaS | Putative cytochrome P450 involved in hydroxylation. | rsc.org |

| TdaR | FAD-dependent oxidoreductase that catalyzes the α,β-disulfide bond formation. | researchgate.netrsc.org |

| TdaB, TdaQ | P450 enzymes responsible for 1,2-oxazine formation. | researchgate.net |

| TdaI | P450 enzyme responsible for C7'-hydroxylation. | researchgate.net |

| TdaG | P450 enzyme responsible for C4, C5-epoxidation. | researchgate.net |

| TdaH, TdaO | Methyltransferases for C6'- and C7'-O-methylation, respectively. | researchgate.net |

Development of Advanced Analytical Techniques for Trace Analysis

As research into this compound delves into complex biological and environmental systems, the need for highly sensitive and specific analytical methods for its detection and quantification becomes paramount. solubilityofthings.com While standard techniques like High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) are applicable, future development should focus on:

Ultra-High Sensitivity Methods: Developing methods using state-of-the-art instrumentation, such as tandem mass spectrometry (LC-MS/MS) or high-resolution mass spectrometry (e.g., Orbitrap), to detect trace amounts of this compound in complex matrices like soil, plant tissue, or biological fluids. researchgate.netwur.nl

Quantitative Assays: Establishing robust and validated quantitative assays (e.g., using stable isotope-labeled internal standards) to accurately measure the concentration of this compound. This is essential for pharmacokinetic studies and for understanding its concentration in the rhizosphere. researchgate.net

Metabolomic Profiling: Integrating this compound analysis into broader metabolomics workflows. This would allow researchers to study how its production is influenced by environmental cues and to observe its effects on the metabolome of host plants or target pathogens.

The analytical data available for the related Trichodermamide C in the PubChem database, which details LC-ESI-ITFT MS/MS conditions, provides a solid foundation for developing similar methods for this compound. nih.gov

Table 3: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| Trichodermamide B |

| Trichodermamide C |

| Prethis compound |

| Gliovirin |

| Aspergillazine A |

| FA-2097 |

| N-methylpretrichodermamide B |

| Pretrichodermamide C |

| Aspergillazine B |

| Aspergillazine C |

| Aspergillazine D |

| Aspergillazine E |

| CC-1065 |

| Duocarmycin SA |

| SPD-304 |

| Koningins |

| Ethyl pyruvate (B1213749) |

| Benzoquinone |

| Phenylselenol |

| Iodomethane |

| Trichodermol |

| Trichodermin |

| Harzianum A |

| Trichodiene |

| Artemisinic acid |

| Taxadiene |

| Ergosterol |

| Aspirochlorine |

| Gliotoxin (B1671588) |

| Peptaibols |

| Siderophores |

Q & A

Q. How can functional group modifications in this compound be systematically tested to enhance bioactivity?

- Methodological Answer: Site-directed mutagenesis in biosynthetic pathways or chemical derivatization (e.g., O-methylation, halogenation) introduces diversity. High-throughput screening in 3D tumor spheroids or patient-derived xenografts evaluates efficacy. Synchrotron-based X-ray absorption fine structure (XAFS) studies probe metal-binding capabilities .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。